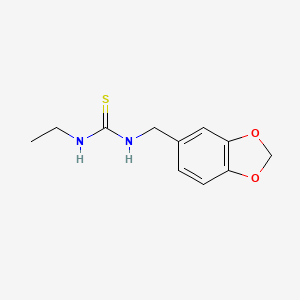![molecular formula C16H16ClNO2 B5710921 N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFA belongs to the class of acrylamide derivatives and is known for its ability to modulate the activity of certain ion channels in the body. In
Mechanism of Action
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide exerts its effects by modulating the activity of ion channels in the body. Specifically, it acts as a potassium channel blocker and a calcium channel inhibitor. By blocking the activity of these channels, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide can affect cellular excitability, neurotransmitter release, and intracellular calcium signaling.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on ion channels, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide can also modulate the activity of various enzymes, including protein kinases and phosphatases. Furthermore, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of cellular activity. Additionally, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of more potent and specific N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide derivatives that can target specific ion channels with greater efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide in various therapeutic applications. Finally, the potential for N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide to be used in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
Conclusion
In conclusion, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide is a chemical compound with significant potential for therapeutic applications. Its ability to modulate the activity of ion channels in the body has been extensively studied in various fields of medicine, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Synthesis Methods
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(5-methyl-2-furyl)acrylic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain pure N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide has been shown to modulate the activity of voltage-gated potassium channels, leading to the suppression of epileptic seizures. In cardiology, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the activity of L-type calcium channels, which can be beneficial in the treatment of cardiac arrhythmias. In oncology, N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide has demonstrated anti-tumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-5-6-15(20-12)7-8-16(19)18-10-9-13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPOFDKZTCYHHQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5710849.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5710882.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)

